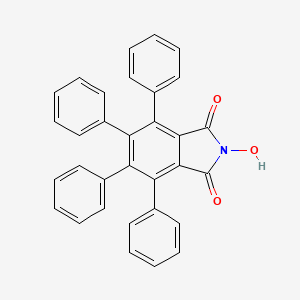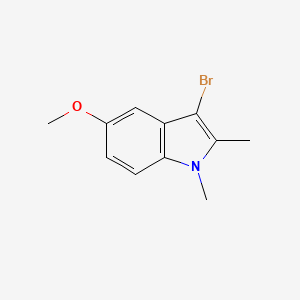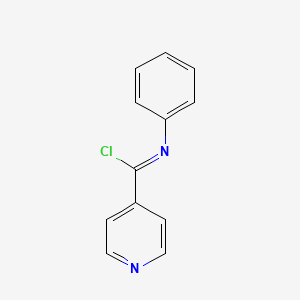
4-Pyridinecarboximidoyl chloride, N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyridinecarboximidoyl chloride, N-phenyl- is an organic compound with the molecular formula C12H9ClN2. It is a derivative of pyridine, featuring a phenyl group attached to the nitrogen atom of the carboximidoyl chloride moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridinecarboximidoyl chloride, N-phenyl- typically involves the reaction of 4-cyanopyridine with phenylamine in the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:
4-Cyanopyridine+Phenylamine+Chlorinating Agent→4-Pyridinecarboximidoyl chloride, N-phenyl-
Industrial Production Methods: In an industrial setting, the production of 4-Pyridinecarboximidoyl chloride, N-phenyl- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Pyridinecarboximidoyl chloride, N-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding carboxylic acid derivative.
Condensation Reactions: It can react with carbonyl compounds to form imines or Schiff bases.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous solvents like dichloromethane, tetrahydrofuran
Catalysts: Acid or base catalysts depending on the reaction
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Product: 4-Pyridinecarboxylic acid, N-phenyl-
Applications De Recherche Scientifique
4-Pyridinecarboximidoyl chloride, N-phenyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting specific enzymes and receptors.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Pyridinecarboximidoyl chloride, N-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- 4-Pyridinecarboxylic acid, N-phenyl-
- 4-Pyridinecarboxamide, N-phenyl-
- 4-Pyridinecarboxaldehyde, N-phenyl-
Comparison: 4-Pyridinecarboximidoyl chloride, N-phenyl- is unique due to the presence of the carboximidoyl chloride group, which imparts distinct reactivity compared to its analogs. For example, the chloride group allows for a wide range of substitution reactions, making it a versatile intermediate in organic synthesis. In contrast, the carboxylic acid and amide derivatives have different reactivity profiles and are used in different contexts.
Propriétés
Numéro CAS |
652148-59-9 |
|---|---|
Formule moléculaire |
C12H9ClN2 |
Poids moléculaire |
216.66 g/mol |
Nom IUPAC |
N-phenylpyridine-4-carboximidoyl chloride |
InChI |
InChI=1S/C12H9ClN2/c13-12(10-6-8-14-9-7-10)15-11-4-2-1-3-5-11/h1-9H |
Clé InChI |
KUOQYVZYHVRSMP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=C(C2=CC=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid](/img/structure/B12543899.png)
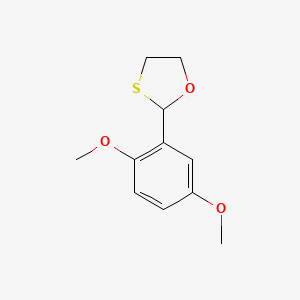
![Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxy-](/img/structure/B12543913.png)
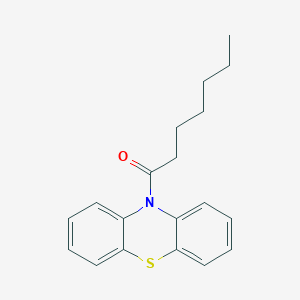

![4-[4-(Piperidin-1-yl)phenyl]morpholine](/img/structure/B12543919.png)

![3-{[2-(Decylsulfanyl)anilino]methylidene}naphthalen-2(3H)-one](/img/structure/B12543931.png)
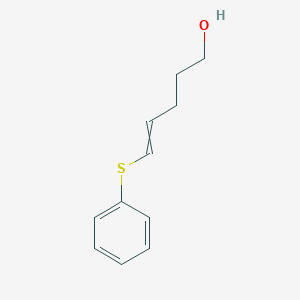
![9-Benzylidenenaphtho[2,3-b]thiophen-4(9H)-one](/img/structure/B12543938.png)
